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Compound of Interest

Compound Name: Peptide 5

Cat. No.: B1576983 Get Quote

This technical guide provides an in-depth analysis of two distinct molecules referred to as

"Peptide 5" in scientific literature. Due to the ambiguity of the term, this document addresses

two prominent examples: a sea urchin-derived peptide with anti-cancer properties and Insulin-

like Peptide 5 (INSL5), a member of the insulin/relaxin superfamily. This guide is intended for

researchers, scientists, and drug development professionals, offering a comprehensive

overview of the in silico analysis, experimental protocols, and biological significance of these

peptides.

Section 1: Sea Urchin-Derived "Peptide 5" - A Multi-
Target Cancer Inhibitor
A peptide designated as "Peptide 5," derived from the coelomic fluid of the sea urchin Arbacia

lixula, has been identified as a promising multi-target inhibitor for non-small cell lung cancer

(NSCLC). In silico analyses have been pivotal in elucidating its mechanism of action.

Quantitative Data Summary
The binding affinities of Peptide 5 to its protein targets were determined through molecular

docking studies. These results are summarized below, comparing the binding energy of

Peptide 5 to that of the native ligand, ATP.
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Target Protein
Peptide 5 Binding
Affinity (kcal/mol)

ATP Binding
Affinity (kcal/mol)

Reference

PI3K -8.2 Not Reported [1][2][3]

BRAF V600E -8.1 Not Reported [1][2][3]

Experimental Protocols
The in silico analysis of the sea urchin-derived Peptide 5 involved a series of computational

steps to predict its interaction with key proteins in NSCLC signaling pathways.

1. Peptide and Protein Structure Preparation:

Peptide Modeling: The three-dimensional structure of Peptide 5 was predicted using the

PEP-FOLD3 web server.[1]

Protein Structure Retrieval: The 3D structures of the target proteins (EGFR, PI3K, BRAF

V600E, and JAK3) were obtained from the RCSB Protein Data Bank (PDB).[1][3]

2. Molecular Docking:

Software: Autodock Vina was employed to perform the molecular docking simulations.[1][3]

Procedure: Docking was performed to predict the binding mode and affinity of Peptide 5 to

the ATP binding pockets of the target proteins.[1] The process involves preparing the protein

and ligand structures (adding charges, and defining rotatable bonds), defining the search

space (grid box) around the active site, and running the docking algorithm to generate and

score different binding poses.

3. Analysis of Docking Results:

Software: Discovery Studio 2019 was used for visualizing and analyzing the docking results.

[1][3]

Analysis: The analysis focused on identifying the lowest binding affinity poses and examining

the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Peptide 5 and the
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amino acid residues in the active site of the target proteins.[1] The interactions of Peptide 5
were compared to those of the native ligand, ATP.[1][2][3]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by the sea urchin-derived

Peptide 5 and the computational workflow used in its analysis.
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Figure 1: Targeted signaling pathways in NSCLC by sea urchin Peptide 5.
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Figure 2: In silico analysis workflow for sea urchin Peptide 5.

Section 2: Insulin-like Peptide 5 (INSL5) - A Gut
Hormone
Insulin-like peptide 5 (INSL5) is a member of the insulin/relaxin superfamily and is the

endogenous ligand for the relaxin family peptide 4 (RXFP4) receptor.[4][5] In silico and

experimental studies have been crucial in understanding its structure, function, and signaling

pathways.

Quantitative Data Summary
Circular dichroism spectroscopy has been used to determine the secondary structure content

of INSL5.
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Peptide
α-helical content
(%)

Method Reference

Human INSL5 38.28 Circular Dichroism [4]

Mouse INSL5 35 Circular Dichroism [5]

Experimental Protocols
The characterization of INSL5 has involved a combination of peptide synthesis, structural

analysis, and functional assays.

1. Peptide Synthesis and Purification:

Method: Solid-phase peptide synthesis (SPPS) followed by regioselective disulfide bond

formation.[4][5]

Challenges: The synthesis of both the A and B chains of INSL5 is challenging, often requiring

optimized conditions, such as the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Nα-

deprotection of the B chain.[4]

Purification: Following cleavage from the resin, the crude peptides are purified using

techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

2. Structural Analysis:

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure (e.g., α-

helix, β-sheet content) of the synthesized INSL5.[4][5] The α-helical content is calculated

from the mean residual weight ellipticity at 222 nm.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the three-

dimensional solution structure of INSL5.[4]

3. Functional Assays:

cAMP Inhibition Assay: To assess the biological activity of INSL5, its ability to inhibit

forskolin-stimulated cAMP accumulation is measured in cells expressing the RXFP4 receptor

(e.g., SK-N-MC or CHO-K1 cells).[4][6]
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Receptor Binding Assays: Competitive binding assays using labeled INSL5 analogs (e.g.,

containing a europium chelate) are performed to determine the binding affinity of INSL5 to

the RXFP4 receptor.[5]

Phosphorylation Assays: Western blotting or proximity-based assays (e.g., AlphaScreen) are

used to measure the phosphorylation of downstream signaling molecules like ERK1/2, Akt,

and S6 ribosomal protein upon INSL5 stimulation.[6]

Signaling Pathways and Experimental Workflow
The diagrams below depict the signaling cascade initiated by INSL5 binding to its receptor,

RXFP4, and a general workflow for its in silico and experimental characterization.
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Figure 3: INSL5 signaling pathway via the RXFP4 receptor.
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Figure 4: General workflow for the characterization of INSL5.

Other Peptides Designated as "Peptide 5"
It is important for researchers to be aware that the designation "Peptide 5" has been used for

other molecules in different contexts, including:

A D-amino acid-containing peptide inhibitor of the CDK9-cyclin T1 interaction with potential

for prostate cancer treatment.[7]

A peptide that undergoes spontaneous self-assembly into octameric bundles in water,

studied through molecular dynamics simulations.[8]

A cyclic peptide ligand that binds to the SARS-CoV-2 spike protein.[9]
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A doubly phosphorylated peptide (BP5) that binds to the respiratory syncytial virus (RSV)

nucleocapsid protein.[10][11]

Researchers should carefully consult the specific literature to identify the precise molecule

being referred to as "Peptide 5" in their area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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